Ethyl 2,4-dihydroxy-6-methylnicotinate
CAS No.: 10350-10-4
Cat. No.: VC20861937
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10350-10-4 |
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Molecular Formula | C9H11NO4 |
Molecular Weight | 197.19 g/mol |
IUPAC Name | ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) |
Standard InChI Key | CMCZAWPDHHYFPU-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)C1=C(NC(=CC1=O)C)O |
SMILES | CCOC(=O)C1=C(C=C(NC1=O)C)O |
Canonical SMILES | CCOC(=O)C1=C(NC(=CC1=O)C)O |
Introduction
Ethyl 2,4-dihydroxy-6-methylnicotinate, with the CAS number 70254-52-3, is a chemical compound that has garnered significant attention in various fields of research due to its unique structural features and biological activities. This compound is a derivative of nicotinic acid, featuring a pyridine ring with hydroxyl and methyl substitutions, along with an ethyl ester functional group. Its molecular formula is C9H11NO4, and it exhibits a molecular weight of approximately 197.19 g/mol .
Synthesis and Preparation
The synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate typically involves the esterification of 2,4-dihydroxy-6-methyl-3-pyridinecarboxylic acid with ethanol in the presence of an acid catalyst. Industrial production often employs continuous flow processes to enhance efficiency and yield, utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions and Applications
Ethyl 2,4-dihydroxy-6-methylnicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and the ester functionality. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reduction can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Its applications extend to biological research, where it is studied for its antioxidant, antimicrobial, and anti-inflammatory properties .
Biological Activities and Research Findings
Ethyl 2,4-dihydroxy-6-methylnicotinate has demonstrated significant biological activities, making it a subject of interest in pharmacological research:
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Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting oxidative stress in biological systems. It enhances the activity of endogenous antioxidant enzymes, providing protective effects against cellular damage caused by reactive oxygen species (ROS).
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Antimicrobial Activity: In vitro studies have shown that this compound inhibits bacterial strains such as Staphylococcus aureus and Escherichia coli, likely through disrupting microbial cell membranes and interfering with metabolic processes.
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Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects, particularly in models of acute inflammation. The compound modulates inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Ethyl 2,4-dihydroxy-6-methylnicotinate can be compared with other related compounds based on their structural and functional characteristics:
Compound Name | Key Features | Biological Activity |
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Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | Similar structure; different functional groups | Antioxidant properties |
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Differing positions of hydroxyl groups | Antimicrobial activity |
The unique arrangement of functional groups in Ethyl 2,4-dihydroxy-6-methylnicotinate contributes to its distinct chemical reactivity and biological profile compared to these similar compounds.
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